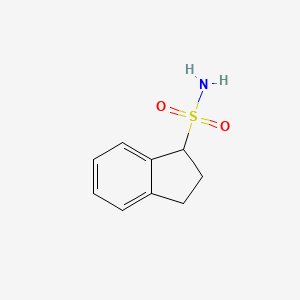

2,3-dihydro-1H-indene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

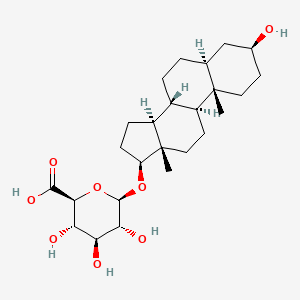

“2,3-dihydro-1H-indene-1-sulfonamide” is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.26 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “2,3-dihydro-1H-indene-1-sulfonamide” is 1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12) . This indicates that the molecule consists of a cyclic structure (indene) with a sulfonamide functional group attached.Physical And Chemical Properties Analysis

“2,3-dihydro-1H-indene-1-sulfonamide” is a powder at room temperature with a melting point of 132-136°C .Scientific Research Applications

Antibacterial and Antifungal Applications

2,3-dihydro-1H-indene-1-sulfonamide derivatives have been synthesized and tested for their antimicrobial activities . These compounds have shown potent antibacterial action against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Proteus vulgaris) . They also demonstrated antifungal properties against Aspergillus niger and Candida albicans .

Organic Synthesis

This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent . It can be used in the synthesis of various complex organic molecules.

Synthesis of Heterocyclic Compounds

2,3-dihydro-1H-indene-1-sulfonamide can be used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Synthesis of Halo-Aryl Derivatives

Halo-aryl derivatives of 2,3-dihydro-1H-indene-1-sulfonamide can be synthesized . These derivatives can have various applications, including medicinal chemistry and materials science.

Synthesis of Indenone Derivatives

2,3-dihydro-1H-indene-1-sulfonamide can be used in the synthesis of indenone derivatives . Indenones are important building blocks in organic synthesis and have applications in pharmaceuticals and materials science.

Research in Coordination Chemistry

This compound can also be used in research fields such as the synthesis of coordination compounds . Coordination compounds have a wide range of applications, including catalysis, materials science, and medicinal chemistry.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 2,3-dihydro-1H-indene-1-sulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The specific nature of this interaction and the resulting changes at the molecular level are yet to be elucidated.

properties

IUPAC Name |

2,3-dihydro-1H-indene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAROQGOUCFPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-1H-indene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2996109.png)

![Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2996114.png)

![2-cyano-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B2996116.png)

![N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2996122.png)

![4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B2996125.png)

![N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2996126.png)

![2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B2996131.png)